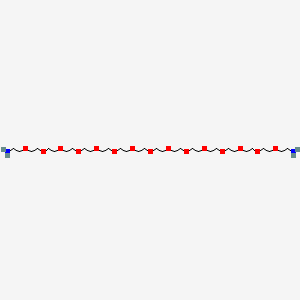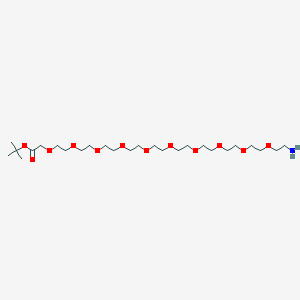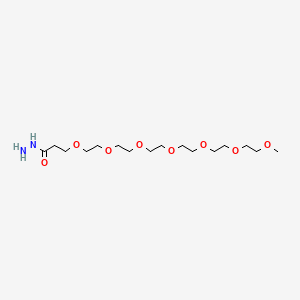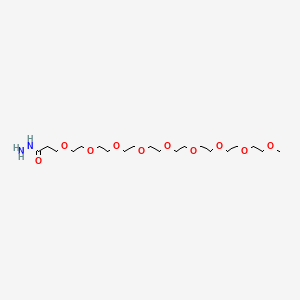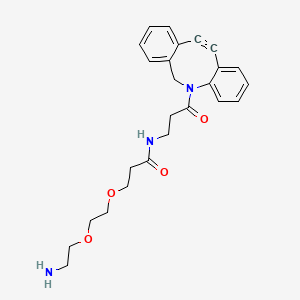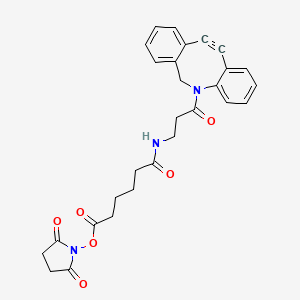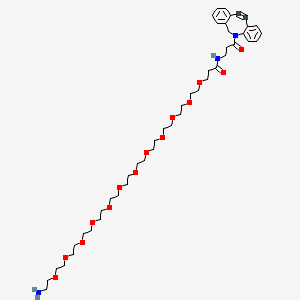
DBCO-NHCO-PEG12-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-NHCO-PEG12-amine is a polyethylene glycol (PEG)-based PROTAC linker. It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is widely used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to selectively degrade target proteins .
准备方法
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG12-amine is synthesized through a series of chemical reactions involving the conjugation of DBCO and PEG12-amine. The synthetic route typically involves the following steps:
Activation of PEG12-amine: The PEG12-amine is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Conjugation with DBCO: The activated PEG12-amine is then reacted with DBCO under mild conditions to form the final product
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
DBCO-NHCO-PEG12-amine primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules, NHS esters, carboxylic acids.
Conditions: Mild, aqueous or organic solvents depending on the solubility of the reactants
Major Products
The major products formed from these reactions are stable triazole linkages, which are used in the synthesis of PROTACs and other bioconjugates .
科学研究应用
DBCO-NHCO-PEG12-amine has a wide range of applications in scientific research, including:
作用机制
DBCO-NHCO-PEG12-amine exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for use in living systems . In the context of PROTACs, the compound helps in the selective degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .
相似化合物的比较
Similar Compounds
DBCO-PEG-amine: Similar to DBCO-NHCO-PEG12-amine but with a shorter PEG chain
DBCO-PEG-biotin: Contains a biotin group instead of an amine group, used for biotinylation applications
DBCO-PEG-maleimide: Contains a maleimide group, used for thiol-reactive conjugation
Uniqueness
This compound is unique due to its long PEG chain, which enhances its solubility and biocompatibility. This makes it particularly suitable for applications in living systems and for the synthesis of complex bioconjugates .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N3O14/c46-13-16-52-18-20-54-22-24-56-26-28-58-30-32-60-34-36-62-38-37-61-35-33-59-31-29-57-27-25-55-23-21-53-19-17-51-15-12-44(49)47-14-11-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48/h1-8H,11-39,46H2,(H,47,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUCYRZHMXXTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N3O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




